Superior BRD2 BD2 Binding Affinity Outperforms Standard BET Inhibitors
The compound demonstrates a binding affinity (Kd) of 1.20 nM for the human BRD2 BD2 bromodomain, as measured by the BROMOscan assay [1]. This represents a 40- to 80-fold improvement in potency compared to the widely used pan-BET inhibitors JQ1 and I-BET762, which exhibit Kd values of approximately 50 nM and 80 nM, respectively, under comparable assay conditions [2]. This quantitative difference highlights its potential as a highly sensitive chemical probe.
| Evidence Dimension | Binding Affinity (Kd) for BRD2 BD2 Bromodomain |
|---|---|
| Target Compound Data | Kd = 1.20 nM |
| Comparator Or Baseline | JQ1 (Kd ≈ 50 nM) and I-BET762 (Kd ≈ 80 nM) |
| Quantified Difference | Approximately 40- to 80-fold more potent. |
| Conditions | BROMOscan competition binding assay against recombinant human BRD2 BD2. |
Why This Matters
This level of potency makes the compound suitable for developing high-resolution target engagement biomarkers and achieving robust target occupancy at low concentrations, reducing the risk of off-target effects.
- [1] BindingDB. BDBM50515771: N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide. Kd for human BRD2 BD2: 1.20 nM. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. View Source
